
5-(Difluoromethyl)-2-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-2-(trifluoromethyl)phenol is a fluorinated organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenol ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylating agents under controlled conditions . Another approach involves the defluorinative functionalization of trifluoromethyl alkenes with carbonyl derivatives, which can be achieved through photoinduced reactions .
Industrial Production Methods
Industrial production of fluorinated compounds often employs large-scale synthesis techniques that ensure high yield and purity. Methods such as continuous flow chemistry and the use of microreactors have been developed to optimize the production of compounds like 5-(Difluoromethyl)-2-(trifluoromethyl)phenol . These methods allow for precise control over reaction conditions, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the difluoromethyl or trifluoromethyl groups, leading to the formation of partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
科学的研究の応用
5-(Difluoromethyl)-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism by which 5-(Difluoromethyl)-2-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes .
類似化合物との比較
Similar Compounds
Trifluoromethylphenol: Contains only the trifluoromethyl group attached to the phenol ring.
Difluoromethylphenol: Contains only the difluoromethyl group attached to the phenol ring.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone functional group.
Uniqueness
5-(Difluoromethyl)-2-(trifluoromethyl)phenol is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups on the phenol ring. This dual substitution imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to compounds with only one type of fluorinated group .
特性
分子式 |
C8H5F5O |
|---|---|
分子量 |
212.12 g/mol |
IUPAC名 |
5-(difluoromethyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H5F5O/c9-7(10)4-1-2-5(6(14)3-4)8(11,12)13/h1-3,7,14H |
InChIキー |
NBKDYAXCUVDMRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)F)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



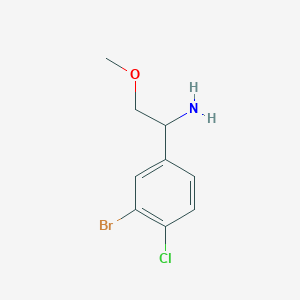



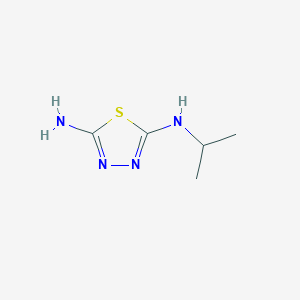
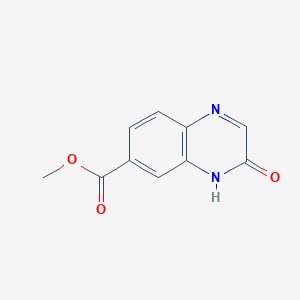

![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)
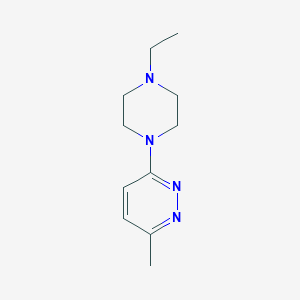
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)
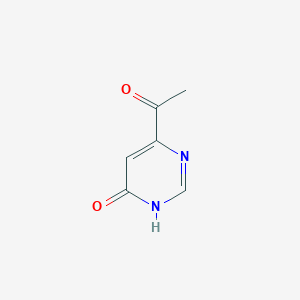
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)
